molecular formula C12H10INOS B14899994 3-iodo-N-(thiophen-2-ylmethyl)benzamide

3-iodo-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14899994
M. Wt: 343.19 g/mol
InChI Key: DDCKHLDRXFKQHT-UHFFFAOYSA-N
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Description

3-iodo-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features an iodine atom, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under conditions such as reflux or microwave irradiation.

Major Products Formed

    Oxidation Products: Depending on the oxidizing agent, products may include carboxylic acids, ketones, or aldehydes.

    Reduction Products: Reduced forms of the compound, such as deiodinated derivatives.

    Substitution Products: New compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

3-iodo-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-iodo-N-(thiophen-2-ylmethyl)benzamide depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a benzamide group.

    3-iodo-N-(thiophen-2-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

3-iodo-N-(thiophen-2-ylmethyl)benzamide is unique due to its combination of an iodine atom, a thiophene ring, and a benzamide group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

3-iodo-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INOS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCKHLDRXFKQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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